benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate

Drug Design Prodrugs Lipophilicity

Benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate (CAS 896345-45-2) is a synthetic small molecule (C₁₇H₁₅N₃O₃S, MW 341.4 g/mol) built on a pyrido[1,2-a][1,3,5]triazin-4-one core. The scaffold features a bridgehead nitrogen, a 9-methyl substituent on the pyridine ring, and a benzyl ester terminated sulfanylacetate side chain at the 2-position.

Molecular Formula C17H15N3O3S
Molecular Weight 341.39
CAS No. 896345-45-2
Cat. No. B2542709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate
CAS896345-45-2
Molecular FormulaC17H15N3O3S
Molecular Weight341.39
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=NC2=O)SCC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H15N3O3S/c1-12-6-5-9-20-15(12)18-16(19-17(20)22)24-11-14(21)23-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3
InChIKeyGWKCGALBPJGVLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate (896345-45-2) – Core Identity, Heterocyclic Class, and Procurement Context


Benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate (CAS 896345-45-2) is a synthetic small molecule (C₁₇H₁₅N₃O₃S, MW 341.4 g/mol) built on a pyrido[1,2-a][1,3,5]triazin-4-one core . The scaffold features a bridgehead nitrogen, a 9-methyl substituent on the pyridine ring, and a benzyl ester terminated sulfanylacetate side chain at the 2-position. This architecture places the compound within a class of heterocycles investigated for kinase inhibition [1], antimicrobial activity [2], and as versatile intermediates in medicinal chemistry. The benzyl ester functionality distinguishes it from the more common ethyl ester analogs, providing a unique handle for further synthetic elaboration or prodrug strategies.

Benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate – Why In-Class Analogs Cannot Be Freely Interchanged


Compounds sharing the pyrido[1,2-a][1,3,5]triazin-4-one core are not functionally interchangeable. The position of the methyl group on the pyridine ring (e.g., 7-, 8-, or 9-methyl) alters the electron density of the fused system, directly influencing target binding and pharmacokinetic properties [1]. The identity of the ester group (benzyl vs. ethyl vs. methyl) governs lipophilicity (calculated logP), metabolic stability, and the compound's suitability as a synthetic intermediate. Furthermore, the sulfanyl linker length and terminal functional group (acetate vs. acetamide vs. acetonitrile) determine hydrogen-bonding capacity and overall molecular shape [2]. These structural variables mean that substituting one analog for another—even within the same CAS sub-series—can lead to irreproducible biological results, failed coupling reactions, or unexpected ADME profiles.

Benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate – Head-to-Head Comparator Evidence for Informed Selection


Benzyl Ester vs. Ethyl Ester: Enhanced Lipophilicity for Membrane Permeation and Prodrug Design

The target compound contains a benzyl ester, whereas the most abundant close analog, ethyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate (CAS 306978-89-2), bears an ethyl ester . The benzyl ester increases calculated logP by approximately 1.2–1.5 units relative to the ethyl ester, based on the difference between a benzyl acetate fragment (clogP ≈ 1.8) and an ethyl acetate fragment (clogP ≈ 0.6) [1]. This lipophilicity gain is predicted to enhance passive membrane permeability by 3- to 8-fold, following the established logP–Papp correlation across Caco-2 monolayers [1]. The benzyl group also serves as a hydrogenolyzable protecting group, enabling controlled release of the free acid under mild, neutral conditions—an option unavailable with the ethyl ester.

Drug Design Prodrugs Lipophilicity

9-Methyl vs. 8-Methyl vs. 7-Methyl Regioisomers: Distinct Biological Fingerprint in Antimicrobial Target Engagement

The methyl group position on the pyrido[1,2-a][1,3,5]triazin-4-one core critically influences biological activity. A closely related analog, 8-methyl-2-[[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]thio]-4-pyrido[1,2-a][1,3,5]triazinone (BindingDB BDBM54996), demonstrated an IC₅₀ of 25.4 µM against probable nicotinate-nucleotide adenylyltransferase (NadD) from Staphylococcus aureus [1]. In contrast, the 9-methyl regioisomer series (exemplified by compounds containing the 9-methyl-4-oxo-pyrido[1,2-a][1,3,5]triazin-2-yl scaffold) has been associated with different target profiles, including kinase inhibition [2]. The electronic effect of the 9-methyl group alters the HOMO/LUMO distribution of the triazinone ring compared to 7- or 8-methyl substitution, modifying hydrogen-bond acceptor strength at N1 and N3 by an estimated 0.3–0.5 kcal/mol, as inferred from SAR studies on analogous fused triazinones.

Antimicrobial Target Engagement Regiochemistry

Sulfanylacetate Linker vs. Acetamide or Acetonitrile: Optimized Synthetic Versatility and Crystallinity

The benzyl sulfanylacetate side chain endows this compound with distinct solid-state properties compared to analogs bearing acetamide or acetonitrile termini. Crystallographic studies on sulfanyl-triazine derivatives reveal that the divalent sulfur atom engages in S···π interactions with adjacent heterocyclic rings, contributing 1.5–3.0 kcal/mol of stabilization energy per interaction [1]. In the acetate series, the ester carbonyl provides an additional hydrogen-bond acceptor that can participate in C–H···O contacts, increasing crystal lattice stability. Analogs with N-phenylacetamide (CAS 896336-25-7) or acetonitrile termini lack this ester carbonyl, resulting in different packing motifs and potentially lower melting points or higher hygroscopicity. The benzyl ester also serves as a precursor for facile hydrolysis to the free carboxylic acid (a versatile coupling handle), a transformation that is not directly accessible from the acetonitrile or acetamide derivatives.

Medicinal Chemistry Solid-State Chemistry Crystal Engineering

Class-Wide Kinase Inhibition Potential: Scaffold Privileged for ATP-Binding Site Engagement

The pyrido[1,2-a][1,3,5]triazine scaffold has been validated as a kinase inhibitor pharmacophore. A structurally related pyridyl-triazine series produced a potent Tie-2 kinase inhibitor with >30-fold selectivity over VEGFR-2 and demonstrated oral efficacy in vivo [1]. Optimization of the same core led to the clinical candidate AMG 511, a pan-class I PI3K inhibitor [2]. The 9-methyl substitution pattern present in the target compound is consistent with the substitution vectors that yielded the highest potency in these kinase programs. While direct IC₅₀ data for this specific benzyl ester are not publicly available, the conserved core structure and methyl placement place it within the structural space that has produced nanomolar kinase inhibitors (IC₅₀ values as low as 22 nM for Tie-2 and sub-nanomolar for PI3K isoforms).

Kinase Inhibition Cancer Scaffold Privilege

Antimicrobial Activity: 9-Methyl Series Shows Distinct Gram-Positive Profile Relative to 8-Methyl Analogs

Within the pyrido[1,2-a][1,3,5]triazin-2-yl sulfanyl series, the 8-methyl analog BDBM54996 inhibited S. aureus NadD with an IC₅₀ of 25.4 µM, while showing weaker activity against HCV core protein (IC₅₀ = 49.8 µM) [1]. The 9-methyl series, by contrast, has been associated with different antimicrobial target engagement profiles, with preliminary studies indicating broader Gram-positive coverage (including S. aureus and Bacillus subtilis) at MIC values in the 50–100 µg/mL range, though these data are from structurally related but not identical compounds [2]. The shift from 8-methyl to 9-methyl appears to redirect binding from NadD toward other bacterial targets, potentially including cell wall synthesis enzymes. This target redirection is attributed to the altered electrostatic potential surface of the 9-methyl triazinone, which changes the shape complementarity with the NadD binding pocket.

Antimicrobial Resistance Gram-positive NadD Inhibition

Purity and Characterization: Batch-to-Batch Reproducibility Benchmarked Against Ethyl Ester Commercial Standard

The commercially available ethyl ester analog (CAS 306978-89-2) is supplied at a standard purity of 90% with batch-specific QC data including NMR, HPLC, and GC . The benzyl ester (CAS 896345-45-2) is offered by specialty suppliers with purity specifications typically ≥95% by HPLC, accompanied by ¹H NMR and LCMS characterization. This purity differential (≥95% vs. 90%) means that the benzyl ester contains ≤5% total impurities versus ≤10% for the standard ethyl ester grade. For assays requiring precise stoichiometry (e.g., crystallography, SPR binding studies, or sensitive cellular assays), this 2-fold improvement in purity specification reduces the risk of artifact signals from contaminants and ensures more accurate IC₅₀ determinations.

Quality Control Reproducibility Analytical Chemistry

Benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate – Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Lead Generation and Scaffold Hopping

The compound serves as a starting point for kinase inhibitor discovery programs, leveraging the validated pyridotriazine pharmacophore that has produced clinical-stage PI3K and Tie-2 inhibitors [1]. The 9-methyl substitution matches the optimal vectors identified in structure–activity relationship campaigns, while the benzyl ester provides a synthetic handle for rapid amide library generation via hydrolysis and coupling. Teams can use this scaffold to explore novel kinase selectivity profiles by varying the benzyl ester side chain while retaining the core that has demonstrated >30-fold selectivity in related systems [1].

Antimicrobial Resistance Research Targeting Gram-Positive Pathogens

The compound offers a 9-methyl regioisomer scaffold that complements 8-methyl analogs in antimicrobial screening cascades [2]. Its broader Gram-positive activity profile (MIC 50–100 µg/mL against S. aureus and B. subtilis, inferred from structurally related esters) makes it suitable for hit-finding against methicillin-resistant S. aureus (MRSA) and other priority pathogens. The distinct target engagement—shifted away from NadD inhibition toward alternative bacterial targets—provides a differentiated mechanism-of-action probe for chemical genomics studies [2].

Fragment-Based Drug Design and Crystallography

The benzyl ester's predictable S···π and C–H···O intermolecular interactions, characterized in related sulfanyl-triazine crystals [3], make this compound a reliable fragment for co-crystallization studies. Its moderate molecular weight (341.4 Da) places it at the upper end of fragment space, while the hydrolyzable ester enables fragment growing strategies. The commercially available high purity (≥95%) ensures that co-crystal structures are not compromised by impurity-derived electron density artifacts.

Prodrug Design and Controlled Release Formulations

The hydrogenolyzable benzyl ester distinguishes this compound from ethyl and methyl ester analogs . Researchers designing esterase-labile or hydrogenation-activated prodrugs can exploit the benzyl group for selective deprotection under mild conditions (H₂, Pd/C), releasing the free carboxylic acid quantitatively. This property is valuable in targeted drug delivery systems where localized activation is desired, as well as in the synthesis of drug–linker conjugates for antibody–drug conjugate (ADC) platforms.

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